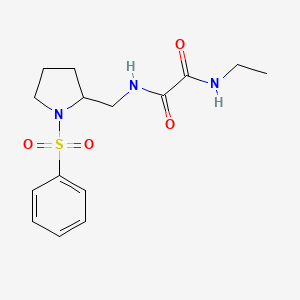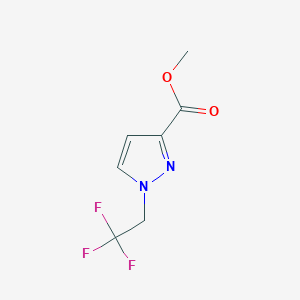
methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, also known as this compound (MTFPC), is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. MTFPC has a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Crystal Structures
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate and its derivatives are used in synthesizing coordination complexes with metals like Copper and Cobalt. These complexes exhibit properties like 2D hydrogen-bonded networks, which are significant for studying crystallography and material science. For example, Radi et al. (2015) explored the synthesis and crystal structures of mononuclear Cu(II)/Co(II) coordination complexes from pyrazole-dicarboxylate acid derivatives, including such compounds (Radi et al., 2015).
Structural and Spectral Studies
These compounds are also central to experimental and theoretical structural and spectral studies. They offer insights into molecular structure and properties like IR spectroscopy and crystallography. Viveka et al. (2016) demonstrated this through their research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Antifungal and Antimicrobial Activities
Some derivatives of this compound have been found to exhibit antifungal and antimicrobial properties. For instance, Du et al. (2015) synthesized a series of novel compounds with demonstrated activity against phytopathogenic fungi, which is valuable in agricultural research and plant pathology (Du et al., 2015).
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of various novel derivatives. These derivatives can have diverse applications in different fields of chemistry and material science. For example, Jiao (2007) reported the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives (Jiao, 2007).
Hydrolysis Mechanism Studies
Research has also been conducted to understand the mechanisms involved in the hydrolysis of groups attached to the pyrazole ring in such compounds. Gonçalves et al. (2016) provided insights into the mechanism of hydrolysis of the trichloromethyl group in 2,2,2-trifluoroethyl 1H-pyrazole carboxylates (Gonçalves et al., 2016).
Application in Lithium Ion Battery Electrolytes
In the field of energy storage, specific derivatives of this compound have been used to enhance the performance of lithium-ion batteries. von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage applications in lithium-ion batteries (von Aspern et al., 2020).
Coordination Polymers and Structural Diversity
These compounds are also pivotal in creating coordination polymers with metals, contributing to the understanding of structural diversity in chemistry. Cheng et al. (2017) synthesized d10 metal coordination polymers from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (Cheng et al., 2017).
Antitumor Agents Synthesis
Interestingly, certain derivatives of this compound have been explored for their potential as antitumor agents. Abonía et al. (2011) synthesized novel 1,2,5-trisubstituted benzimidazoles, indicating the potential of such compounds in medical research (Abonía et al., 2011).
Corrosion Inhibition Studies
Pyrazole derivatives, including this compound, have been studied for their effectiveness as corrosion inhibitors, which is crucial in materials science. Herrag et al. (2007) evaluated such compounds as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).
Mechanism of Action
Target of Action
Similar compounds such as atogepant and ubrogepant, which are part of the “gepants” family of drugs, are known to target thecalcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in the pathophysiology of migraine headaches .
Mode of Action
Similar compounds like atogepant function byantagonizing the activity of CGRP , a pronociceptive molecule implicated in migraine pathophysiology . This antagonistic action helps prevent migraine headaches .
Biochemical Pathways
It can be inferred from similar compounds that the drug likely impacts theCGRP pathway , given its antagonistic action on CGRP receptors .
Pharmacokinetics
Similar compounds like atogepant are known to be orally administered , suggesting good bioavailability.
Result of Action
Based on the mode of action, it can be inferred that the compound likely results in theprevention of migraine headaches by antagonizing the activity of CGRP .
Action Environment
Similar compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether are known to have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound’s action, efficacy, and stability might be robust against various environmental conditions.
properties
IUPAC Name |
methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWPOUHSKSLGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)
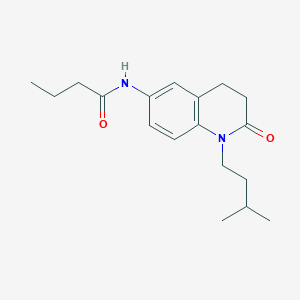

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)
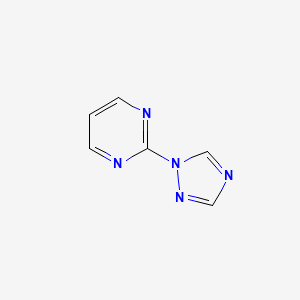
![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)
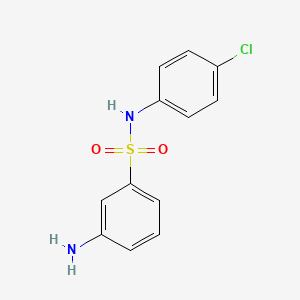
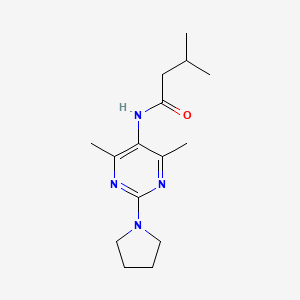

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)


